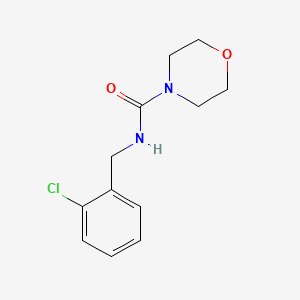![molecular formula C15H19N3O3 B5884525 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)
1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that contribute to inflammation and pain. Additionally, 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine may induce apoptosis (programmed cell death) in tumor cells, leading to their destruction.
Biochemical and Physiological Effects
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of COX enzymes, leading to a reduction in the production of prostaglandins. Physiologically, 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to reduce inflammation and pain in animal models. Additionally, this compound has been found to induce apoptosis in tumor cells, leading to their destruction.
Advantages and Limitations for Lab Experiments
The advantages of using 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine in lab experiments include its potential therapeutic applications, its relatively simple synthesis method, and its ability to induce apoptosis in tumor cells. However, there are also limitations to the use of this compound in lab experiments. These include its potential toxicity, the need for further studies to fully understand its mechanism of action, and the need for more research to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the testing of this compound in clinical trials to determine its safety and efficacy in humans. Additionally, research could focus on the potential use of 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine in combination with other drugs for the treatment of pain, inflammation, and cancer.
Synthesis Methods
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine can be synthesized through various methods, including the reaction of 1-ethylpiperazine with 3-(4-nitrophenyl)acryloyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-ethylpiperazine with 3-(4-nitrophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Scientific Research Applications
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to have potential therapeutic applications in scientific research. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine has been found to have antitumor properties, indicating its potential use in cancer treatment.
properties
IUPAC Name |
(E)-1-(4-ethylpiperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-16-9-11-17(12-10-16)15(19)8-5-13-3-6-14(7-4-13)18(20)21/h3-8H,2,9-12H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACONXXWPQMFNU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)
![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)

![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5884476.png)
![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)
![methyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5884489.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)

![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)
![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)
![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)
